molecular formula C17H15ClN4O2 B7708183 N-(4-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide

N-(4-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B7708183
M. Wt: 342.8 g/mol
InChI Key: AOWRCJNGZHBWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicine. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and neurological disorders.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cancer cell growth and neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth, as well as protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its potential applications in the field of medicine, particularly in the areas of cancer treatment and neurological disorders. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential applications in other areas of medicine, such as cardiovascular diseases and inflammation. Additionally, future research could focus on developing more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-chlorobenzoyl chloride with 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine in the presence of a base such as triethylamine. The resulting product is then reacted with butyric anhydride to obtain the final compound.

Scientific Research Applications

N-(4-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been the subject of several scientific studies due to its potential applications in the field of medicine. One study found that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Another study showed that it has neuroprotective effects and can protect neurons from oxidative stress-induced damage.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-13-6-8-14(9-7-13)20-15(23)4-1-5-16-21-17(22-24-16)12-3-2-10-19-11-12/h2-3,6-11H,1,4-5H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWRCJNGZHBWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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